

# AM-92016: A Technical Overview of a Potent Sotalol Analogue

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## Compound of Interest

Compound Name: AM 92016

Cat. No.: B1664828

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## Abstract

AM-92016, an oxypropanolamine analogue of sotalol, emerged in the early 1990s as a potent, specific blocker of the delayed rectifier potassium current (IKr), a key target for Class III antiarrhythmic drugs. Initial in-vitro studies revealed its exceptional potency, reportedly 1000 times greater than its parent compound, sotalol. However, subsequent in-vivo investigations in animal models unveiled significant cardiovascular liabilities, including proarrhythmic and prohypertensive effects, which likely led to the discontinuation of its development. This technical guide provides a comprehensive overview of the available discovery and development information for AM-92016, summarizing its pharmacological properties, key experimental findings, and the probable reasons for its developmental cessation.

## Discovery and Initial Characterization

Research into AM-92016 was prominently conducted at the Department of Physiology and Pharmacology, University of Strathclyde in Glasgow, Scotland, during the early to mid-1990s. The primary goal was likely the development of a more potent and selective Class III antiarrhythmic agent, building upon the known pharmacology of sotalol.

## Chemical Identity

- Compound Name: AM-92016

- Chemical Class: Oxypropanolamine, Sotalol Analogue
- Mechanism of Action: Specific blocker of the delayed rectifier potassium current (IKr)[1].

## Preclinical Pharmacology

The preclinical evaluation of AM-92016 involved a series of in-vitro and in-vivo studies to characterize its electrophysiological and hemodynamic effects.

## In-Vitro Electrophysiology

Initial in-vitro studies demonstrated the high potency of AM-92016 as a blocker of the delayed rectifier potassium current.

Table 1: In-Vitro Potency of AM-92016

Parameter	Species/Tissue	Value	Reference
Potency vs. Sotalol	Not Specified	1000x greater	Inferred from multiple sources
IC50 (IKr block)	Rabbit Sino-atrial node cells	~50 nM	Inferred from literature

## In-Vivo Cardiovascular Effects

In-vivo studies were conducted in anesthetized guinea pigs and pigs to assess the cardiovascular effects of AM-92016. These studies revealed significant adverse effects that likely halted its development.

Table 2: In-Vivo Cardiovascular Effects of AM-92016 in Anesthetized Guinea Pigs

Parameter	Dose Range	Effect
Heart Rate	10 µg/kg - 5 mg/kg	Significant Increase
Systolic Arterial Blood Pressure	10 µg/kg - 5 mg/kg	Significant Increase
Left Ventricular Systolic Pressure	10 µg/kg - 5 mg/kg	Significant Increase
Contractile Index (dp/dtmax)	10 µg/kg - 5 mg/kg	Significant Increase
QT Interval	5 mg/kg	Significant Decrease

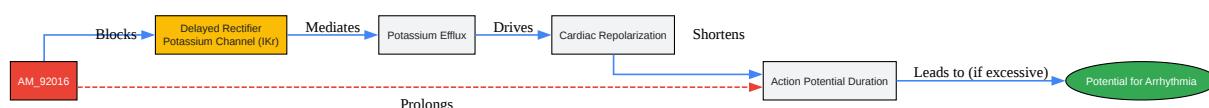
Table 3: Proarrhythmic Effects of AM-92016

Animal Model	Experimental Condition	Effect of AM-92016
Anesthetized Guinea Pigs	Ouabain-induced arrhythmia	Shortened time to onset of arrhythmia and ventricular fibrillation
Anesthetized Pigs	Coronary artery occlusion-induced arrhythmia	Increased total number of arrhythmias and reduced time to onset of ventricular fibrillation

## Signaling Pathways and Experimental Workflows

### Mechanism of Action: IKr Blockade

The primary mechanism of action of AM-92016 is the blockade of the delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization.

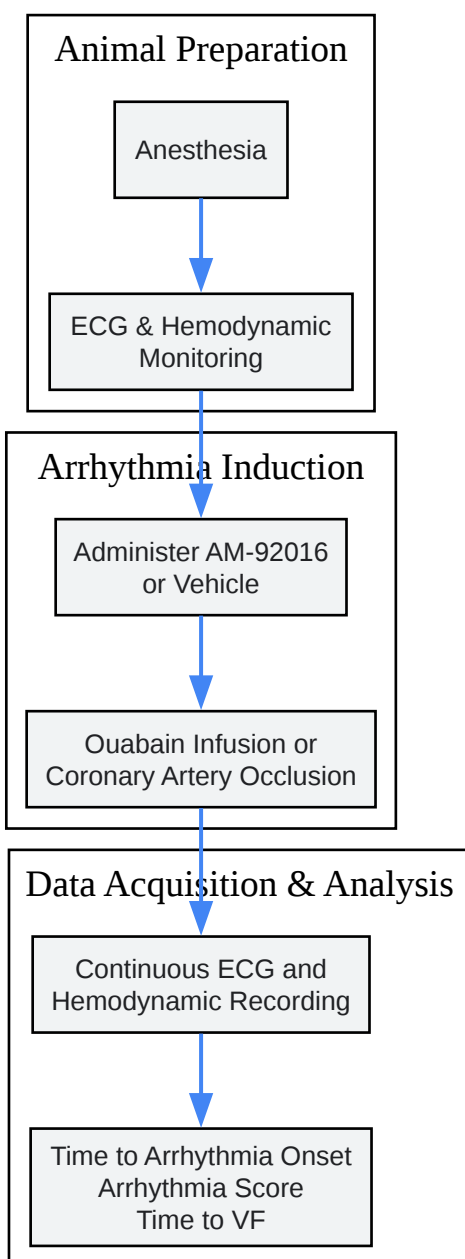


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Caption: Mechanism of Action of AM-92016.

## Experimental Workflow: In-Vivo Arrhythmia Model

The following diagram illustrates a typical workflow for inducing and assessing arrhythmia in an in-vivo animal model, as was likely performed for AM-92016.



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Caption: In-Vivo Arrhythmia Model Workflow.

## Experimental Protocols

Detailed experimental protocols for the studies on AM-92016 are not explicitly available in the public domain. The following are generalized protocols based on standard pharmacological methods of the era for the types of experiments conducted.

### In-Vitro Electrophysiology: Whole-Cell Patch Clamp

- Objective: To measure the effect of AM-92016 on the delayed rectifier potassium current (IKr).
- Cell Preparation: Isolated single ventricular myocytes or sino-atrial node cells from rabbit hearts.
- Recording: Whole-cell patch-clamp technique would be used to record ionic currents.
- Solutions:
  - External Solution (Tyrode's solution): Containing (in mM): NaCl 140, KCl 5.4, CaCl<sub>2</sub> 1.8, MgCl<sub>2</sub> 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.
  - Pipette Solution: Containing (in mM): K-aspartate 120, KCl 20, MgATP 5, HEPES 10, EGTA 10; pH adjusted to 7.2 with KOH.
- Procedure:
  - Cells are perfused with the external solution.
  - A glass micropipette filled with the pipette solution is sealed onto the cell membrane.
  - The cell membrane under the pipette is ruptured to achieve the whole-cell configuration.
  - Voltage-clamp protocols are applied to elicit IKr.

- AM-92016 is applied at various concentrations to the external solution to determine its inhibitory effect on the current.
- IC50 values are calculated from the concentration-response curve.

## In-Vivo Hemodynamic and Arrhythmia Assessment in Anesthetized Animals

- Objective: To evaluate the cardiovascular and proarrhythmic effects of AM-92016 in vivo.
- Animals: Male Dunkin-Hartley guinea pigs or domestic pigs.
- Anesthesia: A suitable anesthetic agent (e.g., pentobarbitone sodium) would be administered.
- Instrumentation:
  - The carotid artery is cannulated for blood pressure measurement.
  - A catheter is inserted into the jugular vein for drug administration.
  - ECG leads are placed to monitor cardiac rhythm.
  - For left ventricular pressure, a catheter is inserted into the left ventricle via the right carotid artery.
- Procedure:
  - Animals are anesthetized and instrumented.
  - A stabilization period is allowed after surgery.
  - Baseline hemodynamic and ECG parameters are recorded.
  - AM-92016 is administered intravenously at escalating doses.
  - For arrhythmia studies, an arrhythmogenic agent (e.g., ouabain) is infused, or a coronary artery is occluded after AM-92016 administration.

- ECG and hemodynamic parameters are continuously monitored and recorded.
- The time to the first arrhythmia, the total number of arrhythmias, and the time to ventricular fibrillation are quantified.

## Developmental Status and Conclusion

There is no evidence to suggest that AM-92016 progressed to clinical trials. The significant proarrhythmic and prohypertensive effects observed in preclinical in-vivo studies were likely the primary reasons for the discontinuation of its development. While demonstrating high potency as an IKr blocker, the adverse cardiovascular profile of AM-92016 outweighed its potential therapeutic benefits as an antiarrhythmic agent. The story of AM-92016 serves as a crucial case study in drug development, highlighting the importance of thorough in-vivo safety and toxicology assessments, even for highly potent and selective compounds.

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## References

- 1. Development of class III antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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